Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused heterocyclic core substituted with a piperazine ring, aromatic moieties, and ester functionalities. For instance, methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (Compound ID: M124-0575) shares a nearly identical scaffold, differing only in the substitution pattern of the dimethylphenyl group (3,4-dimethyl vs. 2,5-dimethyl) .
Properties
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-5-7-23(17-20(19)2)33-27(34)25-12-6-21(28(35)37-4)18-26(25)30-29(33)32-15-13-31(14-16-32)22-8-10-24(36-3)11-9-22/h5-12,17-18H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXFAJEYRMRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine and methoxyphenyl groups. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the aromatic rings.
Scientific Research Applications
Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound M124-0575 ()
- Structure : Features a 2,5-dimethylphenyl group on the piperazine ring and a 4-methoxyphenyl substituent on the quinazoline core.
- Key Properties :
- Molecular weight: 498.58 g/mol
- logP: 5.0472 (high lipophilicity)
- Polar surface area: 59.888 Ų (moderate hydrogen-bonding capacity).
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid ()
- Structure: A quinolinecarboxylic acid derivative with a benzyloxycarbonyl-protected piperazine group.
- Key Differences: The quinoline core replaces the quinazoline scaffold, altering electronic properties.
- Synthesis : Utilizes triphosgene-mediated coupling, a method adaptable to quinazoline derivatives but with distinct reactivity profiles .
Tetrahydroimidazopyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structure: A tetrahydroimidazopyridine with ester, cyano, and nitrophenyl groups.
- Key Properties :
- Molecular weight: ~511.5 g/mol (estimated from formula).
- Melting point: 243–245°C , indicating high crystallinity.
Triazolone-Piperazine Hybrids ()
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structure : A triazolone-piperazine hybrid with dichlorophenyl and dioxolane groups.
- Key Differences :
Physicochemical and Structural Data Comparison
Research Findings and Implications
- Synthetic Flexibility: Piperazine-containing compounds like M124-0575 and the quinolinecarboxylic acid derivative () share modular synthetic routes, enabling rapid diversification of substituents .
- Bioactivity Potential: The high logP of M124-0575 suggests CNS penetration, while the polar surface area may limit efflux pump interactions. In contrast, triazolone-piperazine hybrids () prioritize halogen bonding for target engagement .
- Stability Considerations : The methyl ester in M124-0575 likely offers better metabolic stability compared to the benzyloxycarbonyl group in ’s compound, which is prone to enzymatic cleavage .
Biological Activity
Methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including a quinazoline core and a piperazine moiety. The molecular formula is CHNO, indicating a significant degree of substitution that may influence its pharmacological properties.
The mechanisms by which this compound may exert its biological effects likely involve:
- Receptor Binding: The piperazine moiety may facilitate interaction with neurotransmitter receptors.
- Inhibition of Enzymatic Activity: Quinazoline derivatives often act as enzyme inhibitors, potentially affecting pathways involved in tumor growth or microbial resistance.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Quinazoline derivatives | Inhibition of cell proliferation |
| Antimicrobial | Piperazine derivatives | Activity against resistant strains |
| Neuropharmacological | Piperazine-containing drugs | Modulation of serotonin/dopamine systems |
Case Study: Anticancer Properties
In a study involving quinazoline derivatives, researchers found that specific substitutions on the quinazoline core enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity (source: ).
Case Study: Antimicrobial Efficacy
Research on piperazine analogs demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that structural features similar to those in this compound could confer similar benefits (source: ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
